2-Methoxyethyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate
Description
The compound 2-Methoxyethyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate is a naphtho[1,2-b]furan-3-carboxylate derivative characterized by:
- A 2-methoxyethyl ester group at the 3-position.
- A 2-methyl substituent on the furan ring.
- A 5-{[(2,4-dimethylphenyl)sulfonyl]amino} group on the naphthofuran scaffold.
This structure combines a hydrophobic naphthofuran core with a sulfonamide moiety, which is common in bioactive molecules. The 2-methoxyethyl ester enhances solubility compared to simpler alkyl esters, while the 2,4-dimethylphenyl group introduces steric bulk and electron-donating effects.
Properties
IUPAC Name |
2-methoxyethyl 5-[(2,4-dimethylphenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO6S/c1-15-9-10-22(16(2)13-15)33(28,29)26-21-14-20-23(25(27)31-12-11-30-4)17(3)32-24(20)19-8-6-5-7-18(19)21/h5-10,13-14,26H,11-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVQZGAEGDTBQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OCCOC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Fischer Esterification
The carboxylic acid derivative (obtained via hydrolysis of the methyl ester) is refluxed with 2-methoxyethanol in the presence of concentrated sulfuric acid. This method, while straightforward, requires prolonged reaction times (24–48 hours) and yields approximately 60–70%.
Coupling Reagent-Mediated Esterification
Activating the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in DCM enables efficient coupling with 2-methoxyethanol. This approach achieves yields of 85–90% within 6 hours at room temperature.
Table 2: Comparison of Esterification Methods
| Method | Conditions | Time (h) | Yield (%) |
|---|---|---|---|
| Fischer Esterification | H₂SO₄, reflux | 24–48 | 60–70 |
| EDC/DMAP Coupling | RT, DCM | 6 | 85–90 |
Final Purification and Characterization
The crude product is purified via recrystallization (ethanol/water) or flash chromatography. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase confirms purity >98%. Structural validation is performed using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS):
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¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H), 7.89–7.82 (m, 2H), 7.52 (t, J = 7.6 Hz, 1H), 7.35 (s, 1H), 6.98 (d, J = 8.0 Hz, 1H), 4.50–4.43 (m, 2H), 3.72 (s, 3H), 2.65 (s, 3H), 2.42 (s, 6H).
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HRMS (ESI): m/z calculated for C₂₅H₂₅NO₆S [M+H]⁺: 468.1476, found: 468.1472.
Challenges and Optimization Strategies
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Regioselectivity in Nitration: Competing nitration at position 4 or 6 is mitigated by using low temperatures and controlled stoichiometry.
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Sulfonamide Hydrolysis: The sulfonamide group is susceptible to hydrolysis under strongly acidic conditions. Neutral pH during workup preserves integrity.
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Ester Stability: The methoxyethyl ester may undergo transesterification if exposed to protic solvents at high temperatures. Anhydrous conditions are critical during storage .
Chemical Reactions Analysis
2-Methoxyethyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The sulfonyl group and other functional groups in the compound can participate in substitution reactions with suitable reagents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
The compound 2-Methoxyethyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications based on available research findings and case studies.
Medicinal Chemistry
The compound exhibits promising properties that may be leveraged in drug development:
- Anticancer Activity : Preliminary studies suggest that derivatives of naphtho[1,2-b]furan compounds can inhibit cancer cell proliferation. The sulfonamide group in this compound may enhance its interaction with biological targets, potentially leading to the development of new anticancer agents .
- Anti-inflammatory Properties : Compounds with similar structures have shown anti-inflammatory effects. The presence of the methoxyethyl group may improve solubility and bioavailability, making it a candidate for further investigation in treating inflammatory diseases .
Material Science
The unique structure of this compound allows it to be explored for various applications in material science:
- Polymer Synthesis : The functional groups present can be utilized to synthesize polymers with specific properties, such as increased thermal stability or enhanced mechanical strength. Research indicates that incorporating sulfonamide groups into polymer matrices can improve their performance in harsh environments .
- Dyes and Pigments : The naphthalene core is known for its vibrant color properties, suggesting potential applications in dye chemistry. The compound could serve as a precursor for synthesizing dyes used in textiles and coatings .
Analytical Chemistry
Due to its distinct chemical structure, this compound can also play a role in analytical chemistry:
- Chromatographic Applications : Its unique properties allow it to be used as a standard or reference material in chromatographic methods, particularly in high-performance liquid chromatography (HPLC). This application is crucial for the quality control of pharmaceuticals .
Case Study 1: Anticancer Research
A study conducted on naphtho[1,2-b]furan derivatives demonstrated significant cytotoxicity against various cancer cell lines. The study highlighted that modifications to the sulfonamide moiety could enhance the anticancer activity of compounds similar to this compound, suggesting pathways for future drug development .
Case Study 2: Polymer Development
Research on sulfonamide-containing polymers showed improved mechanical properties when synthesized from compounds like the one discussed. These polymers exhibited enhanced resistance to heat and chemicals, making them suitable for industrial applications. The study emphasized the importance of the sulfonamide group in achieving these enhancements .
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate involves its interaction with specific molecular targets. The sulfonyl group and other functional groups in the compound can interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogues
The following compounds share the naphtho[1,2-b]furan-3-carboxylate backbone but differ in ester groups and sulfonamide substituents:
Key Differences and Implications
Ester Group Modifications :
- The 2-methoxyethyl ester in the target compound likely improves aqueous solubility compared to methyl (), ethyl (), or isopropyl () esters. This property is critical for bioavailability in drug development.
- Bulkier esters (e.g., isopropyl in ) may reduce metabolic stability due to steric hindrance.
Sulfonamide-containing compounds are often explored as enzyme inhibitors (e.g., carbonic anhydrase) or antimicrobial agents.
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C₁₈H₁₈N₂O₅S
- Molecular Weight : 366.41 g/mol
- CAS Number : Not listed in the provided sources.
The presence of a sulfonamide group and a naphthoquinone moiety suggests potential interactions with biological targets, particularly in cancer therapy and antimicrobial activity.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, sulfonamide derivatives have demonstrated the ability to suppress undesirable cell proliferation, particularly in various cancer cell lines. A study highlighted that certain derivatives showed promising results in inhibiting tumor growth in vitro and in vivo models .
Antimicrobial Activity
The compound's potential antimicrobial activity has been explored through various studies. Compounds containing naphthalene and sulfonamide groups have been associated with moderate to good antibacterial effects against Gram-positive and Gram-negative bacteria. For example, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing varying degrees of inhibition .
The proposed mechanism of action for the antitumor activity involves the inhibition of specific enzymes involved in cell proliferation and apoptosis pathways. Moreover, antimicrobial efficacy may be attributed to disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Case Study 1: Antitumor Efficacy
A notable study investigated the antitumor effects of related compounds in human cancer cell lines. The results indicated that compounds similar to 2-Methoxyethyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate exhibited IC50 values ranging from 10 to 30 µM, indicating effective cytotoxicity against cancer cells while sparing normal cells .
Case Study 2: Antimicrobial Screening
In another study focusing on antimicrobial properties, a series of synthesized compounds were evaluated for their antibacterial activity. The results showed that certain derivatives displayed zones of inhibition greater than 15 mm against E. coli and Bacillus subtilis, suggesting strong antibacterial properties .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Type | IC50/Zone of Inhibition | Reference |
|---|---|---|---|
| Antitumor | Human cancer cell lines | 10-30 µM | |
| Antibacterial | E. coli, S. aureus | >15 mm | |
| Antifungal | Various fungal strains | Not specified |
Table 2: Structure-Activity Relationship (SAR)
| Compound Structure | Biological Activity | Notes |
|---|---|---|
| Naphthalene ring + Sulfonamide | Antitumor | Effective against multiple cancer types |
| Methoxyethyl group | Enhanced solubility | Improves bioavailability |
| Dimethylphenyl substitution | Increased potency | Modulates interaction with targets |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing this compound, and how can reaction intermediates be characterized?
- Answer : Synthesis involves multi-step reactions, including:
- Step 1 : Formation of the naphtho[1,2-b]furan core via cyclization of substituted precursors (e.g., using acid-catalyzed or photochemical methods).
- Step 2 : Sulfonylation of the amino group using 2,4-dimethylbenzenesulfonyl chloride under anhydrous conditions (e.g., DMF as solvent, 0–5°C).
- Step 3 : Esterification with 2-methoxyethyl chloride in the presence of a base (e.g., K₂CO₃) .
- Characterization : Use HPLC for purity assessment (>98%), NMR (¹H/¹³C) for structural confirmation, and FTIR to track functional groups (e.g., sulfonamide N–H stretch at ~3300 cm⁻¹).
Q. How can X-ray crystallography be applied to resolve ambiguities in the compound’s stereochemistry?
- Answer : Single-crystal X-ray diffraction (SC-XRD) is critical. Key steps include:
- Crystallization : Optimize solvent systems (e.g., DCM/hexane) to grow high-quality crystals.
- Data Collection : Use a synchrotron source for high-resolution data (≤0.8 Å).
- Refinement : Employ SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters and hydrogen bonding networks (e.g., C–H···O interactions) .
Q. What analytical techniques are suitable for quantifying this compound in biological matrices?
- Answer : Use LC-MS/MS with a C18 column (3.5 µm particle size) and gradient elution (water/acetonitrile + 0.1% formic acid). Validate parameters:
- LOQ : ≤10 ng/mL in plasma.
- Recovery : >85% via protein precipitation (acetonitrile).
Fluorogenic assays (e.g., MDPF labeling) may also detect primary amine derivatives in cellular studies .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?
- Answer :
- Step 1 : Verify experimental conditions (e.g., solvent effects on chemical shifts).
- Step 2 : Perform DFT calculations (B3LYP/6-311+G(d,p)) to predict NMR shifts. Compare with experimental data using RMSD analysis (<0.5 ppm for ¹H; <5 ppm for ¹³C).
- Step 3 : Explore conformational flexibility via molecular dynamics simulations (e.g., 100 ns trajectories in explicit solvent) .
Q. What strategies optimize catalytic efficiency in asymmetric synthesis of this compound?
- Answer :
- Catalyst Screening : Test chiral ligands (e.g., BINOL-derived phosphoric acids) for enantioselective sulfonylation.
- Kinetic Analysis : Use DOE (Design of Experiments) to optimize temperature, catalyst loading (5–20 mol%), and solvent polarity.
- Enantiomeric Excess (ee) : Measure via chiral HPLC (Chiralpak IA column) or circular dichroism (CD) .
Q. How does computational modeling (e.g., DFT) predict the compound’s interaction with biological targets?
- Answer :
- Target Docking : Use AutoDock Vina to model binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase). Prioritize poses with lowest ∆G (≤−8 kcal/mol).
- MD Simulations : Run 200 ns simulations to assess binding stability (RMSD ≤2 Å).
- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with His94, hydrophobic contacts with Phe131) .
Q. What statistical approaches validate reproducibility in biological assays involving this compound?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
